molecular formula C12H11N3O4 B448050 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 491831-82-4

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448050
CAS No.: 491831-82-4
M. Wt: 261.23g/mol
InChI Key: IDBOQHVHOATSKD-UHFFFAOYSA-N
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Description

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-3-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

    Substitution: Various substituted benzoic acids depending on the substituent introduced

    Condensation: Esters of this compound

Scientific Research Applications

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the nitro group, which may result in different biological activities.

    3-[(5-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the methyl group, which can affect its reactivity and binding properties.

    3-[(1H-pyrazol-1-yl)methyl]benzoic acid: Lacks both the methyl and nitro groups, making it less complex

Uniqueness

The presence of both the methyl and nitro groups in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .

Properties

IUPAC Name

3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-5-11(15(18)19)13-14(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBOQHVHOATSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357008
Record name 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491831-82-4
Record name 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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